molecular formula C17H28ClN3O3S B2592968 N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride CAS No. 1189670-77-6

N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride

Cat. No. B2592968
CAS RN: 1189670-77-6
M. Wt: 389.94
InChI Key: LZONXMHMECBCLR-UHFFFAOYSA-N
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Description

N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been synthesized for various purposes, including biological and pharmacological studies.

Mechanism of Action

The mechanism of action of N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride is not fully understood. However, it is known to interact with certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. It has also been shown to inhibit certain enzymes involved in drug metabolism, such as cytochrome P450 2D6.
Biochemical and Physiological Effects:
N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain and to modulate the activity of certain neurotransmitters, including serotonin and norepinephrine. It has also been shown to have analgesic effects and to reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride in lab experiments is its ability to selectively interact with certain receptors in the brain. This makes it a useful tool for studying the function of these receptors. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride. One direction is to further investigate its interactions with certain receptors in the brain and to determine its role in modulating neurotransmitter activity. Another direction is to explore its potential as a therapeutic agent for various conditions, such as pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to develop more selective compounds for use in scientific research.

Synthesis Methods

N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride can be synthesized through a multistep process. The first step involves the reaction of 4-tosylpiperazine with 2-bromoethylbutyrate to form N-(2-bromoethyl)butyramide tosylate. The second step involves the reaction of N-(2-bromoethyl)butyramide tosylate with sodium azide to form N-(2-azidoethyl)butyramide tosylate. The final step involves the reaction of N-(2-azidoethyl)butyramide tosylate with triethylamine and hydrochloric acid to form N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride.

Scientific Research Applications

N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride has been used in scientific research for various purposes. It has been used as a pharmacological tool to study the function of certain receptors in the brain. It has also been used as a substrate for enzymes involved in drug metabolism studies. Additionally, it has been used as a fluorescent probe for the detection of nitric oxide.

properties

IUPAC Name

N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S.ClH/c1-3-4-17(21)18-9-10-19-11-13-20(14-12-19)24(22,23)16-7-5-15(2)6-8-16;/h5-8H,3-4,9-14H2,1-2H3,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZONXMHMECBCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-tosylpiperazin-1-yl)ethyl)butyramide hydrochloride

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